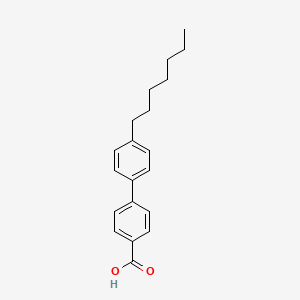

4-(4-Heptylphenyl)benzoic Acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-heptylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROSBHWACAQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974132 | |

| Record name | 4'-Heptyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58573-94-7, 92758-27-5 | |

| Record name | 4′-Heptylbiphenyl-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58573-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carboxylic acid, 4'-heptyl-, 4-(2-methylbutyl)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092758275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Heptyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Heptylphenyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Biphenyl Carboxylic Acid Derivatives in Contemporary Chemical Research

Biphenyl (B1667301) carboxylic acids represent a significant class of organic compounds characterized by a biphenyl core—two connected benzene (B151609) rings—and one or more carboxylic acid functional groups. ontosight.ai This structural motif has proven to be a versatile building block in numerous areas of chemical research and industry. rsc.orgresearchgate.net These derivatives are crucial intermediates in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, and high-performance polymers. rsc.orgajgreenchem.com

In medicinal chemistry, the biphenyl scaffold is recognized as a "privileged structure" because it is found in many biologically active compounds and marketed drugs, including anti-inflammatory and anti-hypertensive agents. ontosight.airsc.org In the domain of materials science, biphenyl derivatives are fundamental to the development of organic light-emitting diodes (OLEDs) and, most notably, liquid crystals (LCs). rsc.orgajgreenchem.com The rigid nature of the biphenyl unit contributes to the formation of the ordered, yet fluid, mesophases that are characteristic of liquid crystals. researchgate.netajgreenchem.com The ability to systematically modify the biphenyl core and its substituents allows chemists to fine-tune the physical and electronic properties of these materials for specific applications. researchgate.net

Table 1: Applications of Biphenyl Carboxylic Acid Derivatives

| Field | Application |

|---|---|

| Materials Science | Building blocks for liquid crystals, fluorescent layers in OLEDs. ajgreenchem.com |

| Pharmaceuticals | Intermediates in the synthesis of drugs (e.g., anti-inflammatory, antimicrobial). ontosight.airsc.org |

| Organic Synthesis | Versatile intermediates for producing a wide variety of organic compounds. ajgreenchem.com |

| Agrochemicals | Used in the production of pesticides and other agricultural products. rsc.orgajgreenchem.com |

Significance of the Biphenyl Core and Heptyl Chain in Organic Synthesis and Materials Design

The specific properties of 4-(4-Heptylphenyl)benzoic acid arise directly from its distinct molecular architecture: a rigid biphenyl (B1667301) core appended with a flexible heptyl chain and a polar carboxylic acid group. Each component plays a crucial role in determining the molecule's behavior and utility in materials design.

In contrast, the heptyl chain (a seven-carbon alkyl group) introduces flexibility and influences the molecule's solubility and intermolecular spacing. ontosight.ai This long alkyl chain imparts significant hydrophobic character, increasing the compound's solubility in non-polar organic solvents and affecting how it interacts with other molecules and surfaces. cymitquimica.comontosight.ai In the context of liquid crystals and self-assembled systems, the length of the alkyl chain is a critical parameter for controlling the phase behavior, transition temperatures, and the spacing between molecules, which in turn affects the material's bulk properties. aip.orgmdpi.com The combination of the rigid aromatic core and the flexible aliphatic chain creates an amphiphilic character that is essential for its function in self-assembly processes. biosynth.com

Supramolecular Chemistry and Non Covalent Interactions of 4 4 Heptylphenyl Benzoic Acid

Hydrogen Bonding Motifs in 4-(4-Heptylphenyl)benzoic Acid Systems

Hydrogen bonding is a primary directional force governing the self-assembly of this compound. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, leading to predictable and robust intermolecular connections that are fundamental to its function in various material systems.

Carboxylic Acid Dimerization and Self-Association

A well-established hydrogen bonding motif for carboxylic acids is the formation of cyclic dimers. In this arrangement, two molecules of this compound can associate through a pair of O-H···O=C hydrogen bonds, creating a stable, centrosymmetric eight-membered ring. This dimerization effectively links the hydrophilic heads of the molecules, while the hydrophobic heptylphenyl tails extend outwards.

While specific spectroscopic or crystallographic studies detailing the dimerization of this compound are not extensively available in the public literature, this motif is a fundamental and highly predictable aspect of its solid-state and solution-phase behavior in non-polar solvents. The stability of this dimer is a key factor in the formation of higher-order liquid crystalline phases and self-assembled structures.

Interactions with Polymeric and Substrate Materials (e.g., Polyimide, Indium Tin Oxide, Silver Nanowires)

The carboxylic acid group of this compound readily engages in hydrogen bonding with various substrate materials, a property that is exploited for surface modification and the alignment of liquid crystals.

Polyimide (PI): In liquid crystal cells, polyimide is commonly used as an alignment layer. Research has shown that this compound, when introduced into a liquid crystal medium, can form a self-assembled alignment layer through hydrogen bonding with the conventional polyimide surface. This interaction helps to achieve a uniform vertical alignment of the liquid crystal molecules.

Indium Tin Oxide (ITO): Enhanced vertical alignment of liquid crystals has been achieved through the in situ self-assembly of this compound directly onto indium tin oxide (ITO) substrates. An ultrathin self-assembled molecular layer forms via hydrogen bonding between the carboxylic acid and the ITO surface, enabling a reliable homeotropic (vertical) alignment of the liquid crystal molecules without the need for a traditional polyimide layer on one of the substrates.

Silver Nanowires (AgNWs): As an alternative to ITO for flexible displays, silver nanowire networks are being explored as transparent electrodes. A facile approach for achieving homeotropic alignment of nematic liquid crystals involves the spontaneous formation of an alignment layer between AgNWs and this compound. The carboxylic acid group of the molecule is believed to interact with the polyvinylpyrrolidone (B124986) (PVP) capping layer of the silver nanowires through polar interactions, creating a self-assembled layer that orients the liquid crystal molecules vertically.

Molecular Self-Assembly Processes

The interplay of hydrogen bonding, van der Waals forces, and π-π stacking interactions in this compound drives its spontaneous organization into well-defined structures, particularly at interfaces.

Formation of Self-Assembled Monolayers (SAMs)

This compound has been demonstrated to form self-assembled monolayers (SAMs) on various substrates. This process is typically driven by the strong interaction of the carboxylic acid headgroup with the surface, as seen with ITO and polyimide. The hydrophobic heptylphenyl tails then orient themselves away from the surface, creating an ordered molecular layer. The formation of these SAMs is crucial for modifying the surface energy of the substrate and inducing a specific alignment in adjacent liquid crystal layers.

In Situ Self-Assembly for Controlled Alignment

A key application of this compound is its use in in situ self-assembly for the controlled alignment of liquid crystals. By doping a small concentration of the acid into the liquid crystal mixture, it spontaneously assembles at the substrate interface within the liquid crystal cell. This method simplifies the fabrication process of liquid crystal devices by creating the alignment layer directly within the device. This in situ self-assembly has been shown to produce stable and uniform homeotropic alignment of liquid crystal molecules, leading to devices with fast response times and good thermal stability.

Engineering of Supramolecular Architectures

The primary supramolecular architecture engineered using this compound is the self-assembled monolayer designed for the vertical alignment of nematic liquid crystals. This application is a cornerstone of its use in materials science. The molecule's amphiphilic nature, with a hydrophilic head (carboxylic acid) and a hydrophobic tail (heptylphenyl group), makes it an ideal building block for creating these highly ordered interfacial structures.

The engineering of these architectures involves controlling the concentration of the acid in the liquid crystal medium and the nature of the substrate. By carefully selecting these parameters, it is possible to create stable and uniform alignment layers that are essential for the performance of liquid crystal displays. While the current body of research primarily focuses on this application, the fundamental principles of its self-assembly suggest potential for its use in creating other supramolecular structures, although such applications are not yet widely reported.

The following table summarizes the key interactions and resulting supramolecular structures involving this compound as discussed in this article.

| Interacting Species | Key Non-Covalent Interaction | Resulting Supramolecular Structure/Application |

| Self-Association | Hydrogen Bonding (O-H···O=C) | Carboxylic Acid Dimer |

| Polyimide | Hydrogen Bonding | Self-Assembled Monolayer for Liquid Crystal Alignment |

| Indium Tin Oxide | Hydrogen Bonding | Self-Assembled Monolayer for Liquid Crystal Alignment |

| Silver Nanowires (with PVP cap) | Polar Interactions | Self-Assembled Monolayer for Liquid Crystal Alignment |

Fabrication of Ordered Nanostructures at Surfaces

The self-assembly of this compound on solid surfaces, particularly on atomically flat substrates like highly oriented pyrolytic graphite (B72142) (HOPG), provides a powerful route to fabricate well-defined two-dimensional (2D) nanostructures. The primary non-covalent interaction governing this assembly is the hydrogen bonding between the carboxylic acid moieties of adjacent molecules.

Research on analogous 4-alkyl-4'-biphenylcarboxylic acids has shown that these molecules typically form highly ordered, linear hydrogen-bonded chains on graphite surfaces. The carboxylic acid groups form classic head-to-head dimers, creating a robust one-dimensional supramolecular polymer. These chains then align parallel to each other, driven by van der Waals interactions between the alkyl chains and the biphenyl (B1667301) cores, as well as interactions with the underlying graphite lattice.

Table 1: Predicted Self-Assembly Characteristics of this compound on HOPG

| Feature | Predicted Characteristic | Driving Interaction(s) |

| Primary Motif | Linear Chains | Hydrogen Bonding (Carboxylic Acid Dimers) |

| Secondary Organization | Lamellar Packing | Van der Waals Interactions (Alkyl Chains & Biphenyl Cores) |

| Molecular Orientation | Molecules lie flat on the surface | Molecule-Substrate Interactions |

| Expected Defect Types | Domain Boundaries, Point Defects | Kinetic Trapping, Thermal Fluctuations |

Development of Supramolecular Polymers and Networks

The same non-covalent interactions that drive the formation of 2D nanostructures on surfaces also enable the development of three-dimensional (3D) supramolecular polymers and networks in the bulk phase. The liquid crystalline behavior of this compound and its derivatives is a direct consequence of this hierarchical self-assembly.

In the solid state and in certain solvents, the hydrogen-bonded carboxylic acid dimers act as the fundamental building blocks. A study on a series of achiral 4-biphenyl carboxylic acid compounds with varying alkoxyl chain lengths has demonstrated the formation of different liquid crystalline phases, such as nematic, smectic A, and smectic C. These phases are characterized by different degrees of positional and orientational order of the molecules. The formation of these ordered structures is primarily driven by the hydrogen-bonded dimers.

The biphenyl core of this compound contributes to the rigidity and linearity of the molecular structure, which is a prerequisite for the formation of liquid crystalline phases. The flexible heptyl chain provides the necessary fluidity and influences the transition temperatures between different phases. The interplay between the rigid aromatic core and the flexible aliphatic chain is crucial for the mesogenic properties of this compound.

By chemically modifying the carboxylic acid group or by introducing other functional groups, it is possible to create more complex supramolecular polymers and networks. For instance, the reaction of the carboxylic acid with diols or other multifunctional molecules can lead to the formation of extended, hydrogen-bonded supramolecular polymers with tailored properties. These materials can exhibit interesting properties such as responsiveness to external stimuli (e.g., temperature, light) and have potential applications in areas like smart materials and drug delivery. While the term "supramolecular polymer" in this context often refers to long, non-covalently linked chains, these can further assemble into higher-order structures, leading to the formation of gels or other soft materials.

Table 2: Supramolecular Structures and Phases of 4-Biphenyl Carboxylic Acid Analogs

| Supramolecular Structure | Key Non-Covalent Interactions | Resulting Phase(s) |

| Head-to-Head Dimers | Hydrogen Bonding | Building blocks for all ordered phases |

| Linear Assemblies of Dimers | π-π Stacking, Van der Waals | Nematic, Smectic |

| Layered Structures | Interdigitation of Alkyl Chains | Smectic A, Smectic C |

Applications in Liquid Crystalline Systems and Advanced Soft Materials

Integration into Liquid Crystal Devices and Displays

This versatile compound has demonstrated significant utility in various components of liquid crystal devices, contributing to improved performance and enabling new functionalities.

The molecular structure of 4-(4-Heptylphenyl)benzoic acid, characterized by a rigid core and a flexible alkyl chain, makes it an excellent mesogenic component. A mesogen is a compound that exhibits liquid crystal properties. Its stable mesogenic structure is a key factor in its utility in liquid crystal formulations, particularly for advanced liquid crystal displays (LCDs). The presence of this compound in a nematic liquid crystal mixture contributes to a desirable wide nematic phase range and optimal thermal stability, which are crucial for the reliable operation of displays in various consumer electronics.

A significant application of this compound is in achieving homeotropic alignment of liquid crystals, where the liquid crystal molecules align perpendicular to the substrate surface. This is accomplished through the formation of an ultrathin self-assembled molecular (SAM) layer on the substrate, such as indium-tin oxide (ITO). The carboxylic acid group of the molecule forms hydrogen bonds with the substrate, creating a stable and reliable alignment layer. researchgate.netresearchgate.net This method offers a cost-effective alternative to conventional polyimide alignment layers and has been shown to result in good and uniform vertical alignment with fast response times and thermal stability. researchgate.netresearchgate.net

Smart windows, which can change their light transmission properties in response to an electrical signal, often utilize technologies like Polymer Dispersed Liquid Crystal (PDLC). In PDLC films, liquid crystal droplets are dispersed in a polymer matrix. While specific formulations are often proprietary, the fundamental principles of liquid crystal alignment are central to their operation. The ability of compounds like this compound to promote specific alignments and its inherent liquid crystalline nature make it a candidate for inclusion in such advanced materials. Its contribution to the stability and electro-optical response of the liquid crystal phase would be a key consideration in the development of energy-efficient smart glass and other switchable optical devices. dakenchem.comlidsen.commdpi.comresearchgate.netpdlcglass.com

Design of Advanced Liquid Crystalline Phases

The intrinsic properties of this compound also make it a valuable building block in the design of new and advanced liquid crystalline phases with specific, tailored functionalities.

This compound exhibits thermotropic liquid crystalline behavior, meaning it enters a liquid crystal phase as a function of temperature. The specific phase transitions and their associated enthalpy changes are critical parameters for its application in devices. While a complete, publicly available Differential Scanning Calorimetry (DSC) thermogram with all transition enthalpies is not readily found, the mesomorphic range provides insight into its thermal behavior. Understanding these transitions is essential for the design and fabrication of liquid crystal devices, ensuring they operate reliably within a specified temperature range.

| Transition | Temperature (°C) | Enthalpy (ΔH) |

|---|---|---|

| Mesomorphic Range | 159.0 - 261.0 | Data Not Available |

Supramolecular Liquid Crystal Polymers with Responsive Properties

Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful toolkit for the bottom-up assembly of complex and functional materials. In the context of liquid crystal polymers, the carboxylic acid group of this compound is particularly adept at forming strong and directional hydrogen bonds. This capability allows it to act as a key component in the formation of supramolecular liquid crystal polymers that can respond to external stimuli such as temperature and light.

Thermo-Responsive Behavior: The hydrogen bonds that drive the self-assembly of these supramolecular polymers are sensitive to temperature. As the temperature increases, the thermal energy can overcome the strength of the hydrogen bonds, leading to a disruption of the liquid crystalline order and a phase transition. This transition can be harnessed to create thermo-responsive actuators or sensors. While specific studies detailing the thermo-responsive properties of supramolecular polymers based solely on this compound are not abundant, the principle is well-established for similar benzoic acid derivatives. nih.gov

Photo-Responsive Systems: To impart photo-responsive behavior, this compound can be co-assembled with photo-switchable molecules, such as those containing azobenzene (B91143) units. The photoisomerization of the azobenzene moieties upon irradiation with specific wavelengths of light can alter their shape, which in turn disrupts the packing of the liquid crystal mesogens. This molecular-level change can translate into a macroscopic response, such as bending or contraction of the polymer film. mdpi.comrsc.orgrsc.org The this compound component serves to establish and stabilize the initial liquid crystalline phase.

| Property | Description | Potential Impact of this compound |

| Stimulus | Temperature, Light | The hydrogen-bonding capability of the carboxylic acid group allows for the formation of supramolecular structures that can be disrupted by thermal energy or by the conformational changes of incorporated photo-responsive molecules. |

| Response | Phase Transition, Macroscopic Shape Change | The rigid core of the molecule contributes to the stability of the liquid crystalline phase, while its interaction with other components dictates the nature and magnitude of the response. |

| Mechanism | Disruption and reformation of non-covalent bonds (primarily hydrogen bonds). | The directional nature of the hydrogen bonds formed by the benzoic acid moiety is fundamental to the self-assembly and the responsive behavior of the resulting polymer. |

Chiral Nematic and Dual-Frequency Liquid Crystal Formulations

The versatility of this compound extends to its use as a component in specialized liquid crystal mixtures designed for advanced display and photonic applications. Its inherent mesogenic properties, including a wide nematic phase range and thermal stability, make it a valuable additive for tuning the characteristics of these complex formulations. myskinrecipes.comcymitquimica.com

Chiral Nematic Liquid Crystals: Chiral nematic (or cholesteric) liquid crystals are characterized by a helical arrangement of the liquid crystal director. This structure gives rise to unique optical properties, such as selective reflection of light. The pitch of this helix can be controlled by the addition of chiral dopants to a nematic host. While this compound is itself achiral, it can be a component of the nematic host mixture into which chiral molecules are introduced. d-nb.info Furthermore, derivatives of this benzoic acid can be synthesized to incorporate a chiral center, thereby acting as chiral dopants themselves. The rigid core and flexible tail of such a derivative would influence its helical twisting power (HTP), a measure of its efficiency in inducing a helical structure.

| Parameter | Influence of this compound Derivatives |

| Helical Twisting Power (HTP) | The molecular structure of a chiral derivative, including the nature of the chiral center and its proximity to the rigid core, would significantly impact the HTP. |

| Solubility | The heptyl chain enhances solubility in the nematic host, allowing for higher concentrations of the chiral dopant and a wider range of accessible helical pitches. |

| Temperature Range | The inherent thermal stability of the biphenyl (B1667301) core helps to maintain the chiral nematic phase over a broad temperature range. |

Dual-Frequency Liquid Crystals: Dual-frequency liquid crystals (DFLCs) are advanced materials that exhibit a change in the sign of their dielectric anisotropy (Δε) as the frequency of an applied electric field is varied. ucf.edu At low frequencies, Δε is positive, and the liquid crystal molecules align parallel to the field. At high frequencies, Δε becomes negative, and the molecules align perpendicular to the field. This property allows for very fast switching times in display devices.

| Property | Effect of Incorporating this compound or its Esters |

| Crossover Frequency (f_c) | The polar nature and rotational dynamics of the molecule can influence the dielectric relaxation, thereby shifting the crossover frequency. |

| Dielectric Anisotropy (Δε) | The dipole moment associated with the carboxylic acid or ester group contributes to the overall dielectric anisotropy of the mixture. |

| Viscosity (γ) | The length of the heptyl chain and the overall molecular structure affect the intermolecular interactions, which in turn influence the viscosity and switching speed. |

Potential in Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the processing advantages and tunable electronic properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The liquid crystalline properties of materials like this compound are of particular interest in this area because the self-ordering of liquid crystal phases can lead to enhanced charge transport properties. cymitquimica.comnih.gov

The ordered packing of molecules in the nematic or smectic phases can facilitate the hopping of charge carriers between adjacent molecules, leading to higher charge carrier mobilities compared to amorphous organic materials. The biphenyl core of this compound provides a conjugated system that can support charge transport, while the heptyl chains influence the molecular packing and solubility.

While research specifically detailing the performance of this compound in organic electronic devices is still emerging, its structural motifs are common in materials designed for these applications. It is often used as a key intermediate in the synthesis of more complex liquid crystalline semiconductors. myskinrecipes.com Furthermore, its ability to form self-assembled monolayers has been exploited to create stable vertical alignment layers in liquid crystal devices, a technique that could be adapted for interface engineering in organic transistors. researchgate.netresearchgate.net

| Device Application | Potential Role of this compound | Key Properties |

| Organic Field-Effect Transistors (OFETs) | As a component of the active semiconductor layer or as a self-assembled monolayer to modify electrode surfaces. | Ordered packing in the liquid crystal phase for improved charge mobility; ability to form uniform thin films. |

| Organic Photovoltaics (OPVs) | As a component in the donor or acceptor material to promote ordered morphologies for efficient charge separation and transport. | Self-assembly properties to control the nanostructure of the active layer. |

| Organic Light-Emitting Diodes (OLEDs) | As a host material in the emissive layer, where its liquid crystalline properties could facilitate charge injection and transport. | Thermal stability and ability to form uniform films. |

Derivatization and Functionalization Strategies for 4 4 Heptylphenyl Benzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 4-(4-heptylphenyl)benzoic acid is the most common site for derivatization, allowing for the straightforward synthesis of a wide array of ester and amide derivatives. These reactions are fundamental in organic synthesis and are employed to modify the electronic and steric properties of the molecule, which in turn influences its self-assembly behavior and material properties.

Esterification:

Esters of this compound can be synthesized through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.comlibretexts.org

Another effective method for esterification, particularly for more sensitive substrates or when milder conditions are required, is the use of coupling reagents. For instance, the reaction of this compound with an alcohol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) can produce the corresponding ester in high yield at room temperature. nih.gov This method is particularly useful in the synthesis of liquid crystal molecules where precise structural control is crucial. nih.gov

Amidation:

The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl chloride. This is typically done by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. researchgate.net

Alternatively, direct amidation can be accomplished using coupling reagents, similar to esterification. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) can facilitate the formation of an amide bond between this compound and an amine under mild conditions. researchgate.net Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.org

A selection of potential ester and amide derivatives of this compound and the common reagents for their synthesis are presented in the table below.

| Derivative Type | Reagent 1 | Reagent 2 | Catalyst/Coupling Agent | General Reaction |

| Methyl Ester | Methanol | This compound | H₂SO₄ (catalytic) | Fischer Esterification |

| Ethyl Ester | Ethanol | This compound | TsOH (catalytic) | Fischer Esterification |

| Phenyl Ester | Phenol | This compound | DCC, DMAP | Steglich Esterification |

| N-Propyl Amide | Propylamine | 4-(4-Heptylphenyl)benzoyl chloride | - | Acyl Chloride Amination |

| N,N-Diethyl Amide | Diethylamine | This compound | EDCI, HOBt | Carbodiimide Coupling |

Functionalization for Specific Intermolecular Interactions

The functionalization of this compound is pivotal for its application in the design of liquid crystals and other functional materials. The goal of such functionalization is to introduce or modify specific intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which govern the self-assembly and macroscopic properties of the material.

The biphenyl (B1667301) core of this compound provides a rigid scaffold, while the terminal heptyl group imparts flexibility and influences the mesophase behavior. cymitquimica.com By derivatizing the carboxylic acid group, the hydrogen bonding capabilities of the molecule can be significantly altered. For example, converting the carboxylic acid to an ester or an amide can modulate the strength and directionality of hydrogen bonds, which is a critical factor in the formation of liquid crystalline phases.

Furthermore, the introduction of polar groups, such as cyano (-CN) or nitro (-NO₂) groups, onto the aromatic rings can enhance dipole-dipole interactions. This has been demonstrated in similar biphenyl systems, where the position and nature of the terminal polar group have a profound effect on the liquid crystalline properties. researchgate.net For instance, the closely related compound 4'-heptyl-4-biphenylcarbonitrile (B1195896) (7CB) is a well-known nematic liquid crystal, highlighting the importance of the cyano group in inducing mesomorphism. ossila.comsigmaaldrich.comcanaanchem.com

The following table summarizes how different functionalizations of the this compound scaffold can influence intermolecular interactions.

| Functionalization Strategy | Target Moiety | Resulting Functional Group | Primary Intermolecular Interaction Influenced |

| Esterification | Carboxylic Acid | Ester | Modulation of Hydrogen Bonding |

| Amidation | Carboxylic Acid | Amide | Enhanced Hydrogen Bonding |

| Introduction of Cyano Group | Aromatic Ring | Nitrile | Strong Dipole-Dipole Interactions |

| Introduction of Nitro Group | Aromatic Ring | Nitro | Strong Dipole-Dipole Interactions |

Analytical Derivatization Techniques for Enhanced Detection and Separation

For the analysis of this compound, particularly in complex mixtures or at low concentrations, derivatization techniques are often employed to improve its chromatographic behavior and enhance its detectability. These methods chemically modify the carboxylic acid group to create a derivative with more favorable properties for a specific analytical technique.

In gas chromatography (GC), the direct analysis of carboxylic acids can be problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation. To overcome these issues, the carboxylic acid group of this compound can be converted into a less polar and more volatile derivative through alkylation or silylation.

Alkylation involves the replacement of the acidic proton of the carboxylic acid with an alkyl group, typically forming a methyl or ethyl ester. colostate.edu This derivatization can be achieved using reagents such as diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. colostate.edu The resulting esters are significantly more volatile and less polar, making them well-suited for GC analysis.

Silylation is another common derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. colostate.edu Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react rapidly with the carboxylic acid to form the corresponding TMS ester. nih.gov These derivatives are thermally stable and volatile, allowing for high-resolution separation and sensitive detection by GC-mass spectrometry (GC-MS). nih.gov

While there is limited specific literature on the derivatization of this compound for use as a spectroscopic probe, the general principles of creating such probes can be applied. The core idea is to attach a chromophore or fluorophore to the molecule to enable or enhance its detection by UV-Vis or fluorescence spectroscopy.

For instance, the carboxylic acid group can be coupled with a fluorescent amine, such as dansyl cadaverine, using standard peptide coupling chemistry. The resulting amide would be highly fluorescent, allowing for sensitive detection and quantification. Similarly, the introduction of a chromophoric group through esterification or amidation could be used to shift the absorption maximum to a more convenient wavelength for UV-Vis analysis, especially in the presence of interfering substances.

The development of spectroscopic probes from this compound would be particularly useful for studying its interactions in biological systems or for in-situ monitoring in materials science applications.

The table below outlines common derivatization techniques for the analytical determination of carboxylic acids, which are applicable to this compound.

| Analytical Technique | Derivatization Method | Common Reagents | Purpose of Derivatization |

| Gas Chromatography (GC) | Alkylation (Esterification) | Diazomethane, BF₃/Methanol | Increased Volatility and Thermal Stability |

| Gas Chromatography (GC) | Silylation | BSTFA, MSTFA | Increased Volatility and Thermal Stability |

| HPLC-UV/Vis | Chromophoric Labeling | p-Nitrobenzyl bromide | Enhanced UV Detection |

| HPLC-Fluorescence | Fluorogenic Labeling | Dansyl chloride (after conversion to amine) | Enhanced Fluorescence Detection |

Theoretical and Computational Investigations of 4 4 Heptylphenyl Benzoic Acid

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a system of molecules. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the structure and dynamics of materials at the atomic scale.

MD simulations are extensively used to model the formation and behavior of liquid crystalline phases. For systems composed of molecules like 4-(4-Heptylphenyl)benzoic Acid, simulations can predict the phase transitions between crystalline, smectic, nematic, and isotropic phases. By simulating a system of many molecules over time, it is possible to observe the spontaneous self-assembly into ordered liquid crystalline structures. aip.org

These simulations can also provide insights into the dynamics of the liquid crystalline phase, such as the rotational and translational diffusion of the molecules. The order parameter, a key characteristic of a liquid crystal phase, can be calculated from the simulation trajectories to quantify the degree of orientational order. For similar cyanobiphenyl liquid crystals, MD simulations have been used to study the local structure and the influence of specific molecular features, like hydrogen bonding, on the phase behavior. aip.org

The self-assembly of mesogenic molecules is a fundamental process in the formation of liquid crystals. MD simulations can be used to investigate the mechanisms of self-assembly, starting from a disordered isotropic state and observing the evolution towards an ordered phase. These simulations can reveal the preferred intermolecular arrangements and packing motifs. aip.org

Structure-Property Relationship Studies

A primary goal of computational studies on liquid crystals is to establish clear relationships between the molecular structure and the macroscopic properties of the material. By systematically varying the molecular structure in simulations and calculations, it is possible to understand how different functional groups and structural features influence properties such as the transition temperatures, viscosity, and optical anisotropy. ijres.org

For homologous series of alkylbenzoic acids, for example, computational studies can elucidate the effect of the alkyl chain length on the mesophase stability and the type of liquid crystalline phase observed. nih.gov The addition of different substituent groups to the phenyl rings can also be investigated to tune the electronic and steric properties of the molecule, thereby modifying the bulk properties of the liquid crystal. These structure-property relationships are invaluable for the rational design of new liquid crystal materials for specific applications. york.ac.uk

Future Research Directions and Emerging Applications of 4 4 Heptylphenyl Benzoic Acid

Development of Novel Synthetic Pathways with Enhanced Atom Economy

The industrial synthesis of 4-(4-heptylphenyl)benzoic acid and related biphenyl (B1667301) compounds has traditionally relied on classical cross-coupling methods. However, future research is increasingly focused on developing more sustainable and efficient synthetic pathways with improved atom economy, a core principle of green chemistry. These new approaches aim to minimize waste, reduce the use of hazardous reagents, and decrease energy consumption.

A significant area of research is the advancement of catalytic C-H activation/arylation reactions. rsc.orgrsc.org This strategy offers a more direct method for constructing the biphenyl core of this compound by forming a carbon-carbon bond directly from an unfunctionalized C-H bond, thus avoiding the need for pre-functionalized starting materials like organohalides or organometallics. rsc.orgmdpi.com Palladium-based catalysts, in particular, have shown promise in facilitating the C-H activation of aromatic compounds. rsc.orgmdpi.com The development of robust and selective catalysts that can operate under mild conditions is a key objective. Research into metal-free radical catalysis also presents a novel avenue for creating biphenyl linkages, potentially reducing reliance on expensive and toxic heavy metals. rsc.org

Furthermore, refining existing cross-coupling reactions, such as the Suzuki-Miyaura coupling, continues to be a priority. wikipedia.orgresearchgate.net While the Suzuki reaction is a powerful tool for creating C-C bonds, research is ongoing to develop catalysts that are more active, stable, and reusable. researchgate.netresearchgate.net The use of water as a solvent, employment of phase-transfer catalysts, and the development of solid-supported catalysts are all strategies being explored to make these reactions more environmentally benign. researchgate.net The ultimate goal is to create a synthetic route that maximizes the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

| Synthetic Strategy | Key Advantages | Research Focus |

| Catalytic C-H Activation | Direct functionalization, avoids pre-functionalized starting materials, high atom economy. | Development of highly active and selective catalysts (e.g., palladium-based), exploration of metal-free catalytic systems. |

| Improved Suzuki-Miyaura Coupling | High functional group tolerance, mild reaction conditions. | Development of reusable and water-soluble catalysts, use of green solvents, optimization for industrial scale-up. |

| Microbial Synthesis | Use of renewable feedstocks, mild reaction conditions, environmentally friendly. | Engineering of microbial strains and enzymatic cascades for efficient production. nih.gov |

Integration into Next-Generation Display Technologies

This compound is a crucial building block in the synthesis of liquid crystals, which are fundamental components of liquid crystal displays (LCDs). myskinrecipes.comcymitquimica.com Its rigid biphenyl core and flexible heptyl chain contribute to the formation of the nematic liquid crystal phase over a wide temperature range, a property essential for display applications. myskinrecipes.com Future research in this area is focused on leveraging and modifying the molecular structure of this compound to create materials for next-generation display technologies that offer faster switching speeds, higher contrast ratios, and lower power consumption.

One promising area is the development of ferroelectric liquid crystals (FLCs). mdpi.comrsc.org FLCs exhibit spontaneous electrical polarization, which allows for microsecond switching times, a significant improvement over the millisecond response times of conventional nematic liquid crystals. Derivatives of this compound can be designed to exhibit chiral smectic C phases, which are characteristic of ferroelectric liquid crystals. mdpi.com Research is directed towards synthesizing novel chiral dopants and host mixtures incorporating structures similar to this compound to optimize the ferroelectric properties, such as the magnitude of spontaneous polarization and the tilt angle, for advanced display applications like field-sequential color displays and high-resolution microdisplays. mdpi.com

Furthermore, the unique molecular shape and properties of this compound derivatives make them suitable for use in other advanced display technologies. For instance, their ability to self-assemble and form ordered structures is being explored for applications in organic light-emitting diodes (OLEDs) and quantum dot displays. In these technologies, liquid crystalline materials can be used to create charge-transport layers or to control the alignment of emissive materials, leading to improved efficiency and performance. The continued exploration of structure-property relationships in molecules like this compound will be critical in realizing the full potential of these next-generation displays.

Exploration in Bio-Inspired Materials Science and Self-Healing Systems

The molecular structure of this compound, featuring a rigid aromatic core and a terminal carboxylic acid group, makes it an excellent candidate for constructing novel materials in the fields of bio-inspired materials science and self-healing systems. The carboxylic acid moiety is capable of forming strong, directional hydrogen bonds, which are fundamental to the structure and function of many biological systems. researchgate.net This ability to form predictable, non-covalent interactions is being harnessed to create complex, ordered supramolecular structures.

Future research is focused on utilizing this compound and its derivatives as building blocks for creating self-assembling systems that mimic biological processes. By combining it with other molecules that have complementary hydrogen bonding sites, it is possible to create liquid crystalline phases with unique properties. researchgate.net These supramolecular liquid crystals can exhibit stimuli-responsive behavior, changing their structure and properties in response to changes in temperature, pH, or light. This responsive nature is a hallmark of many biological materials and is a key goal in the development of "smart" materials.

The principle of self-assembly driven by hydrogen bonding is also central to the development of self-healing materials. Materials that incorporate this compound or similar structures can be designed to repair themselves after damage. When a crack or scratch occurs, the disruption of the hydrogen-bonded network can be reversed by applying a stimulus, such as heat, which allows the molecules to rearrange and re-form the hydrogen bonds, thus healing the damage. Research in this area is focused on optimizing the strength and dynamics of these hydrogen-bonded networks to create materials with robust and efficient self-healing capabilities for applications ranging from coatings and adhesives to soft robotics.

| Research Area | Key Principle | Potential Applications |

| Bio-Inspired Materials | Supramolecular self-assembly via hydrogen bonding. | Smart materials, stimuli-responsive systems, advanced functional materials. |

| Self-Healing Systems | Reversible hydrogen bond formation. | Self-healing coatings, adhesives, polymers, and composites. |

Advanced Sensor Technologies and Responsive Materials

The liquid crystalline properties inherent to materials derived from this compound are being actively explored for the development of advanced sensor technologies and responsive materials. nih.govmdpi.comnih.gov Liquid crystal-based sensors operate on the principle that the orientation of the liquid crystal molecules can be perturbed by the presence of specific analytes, leading to a detectable optical response. nih.govmdpi.com The highly ordered nature of the liquid crystal phase can be exquisitely sensitive to changes at an interface, making these sensors capable of detecting very low concentrations of target molecules. nih.gov

Future research is aimed at designing and synthesizing derivatives of this compound that can be incorporated into liquid crystal mixtures for the detection of a wide range of chemical and biological species. nih.gov By functionalizing the molecule with specific recognition groups, it is possible to create sensors that are highly selective for particular analytes. For example, modifying the carboxylic acid group could allow for the detection of changes in pH or the presence of metal ions. nih.gov The response of these liquid crystal sensors can be easily observed as a change in color or brightness when viewed through crossed polarizers, providing a simple and low-cost detection method. nih.gov

Beyond discrete sensors, materials incorporating this compound are being developed as responsive materials that can change their properties in a controlled way. For instance, polymer-dispersed liquid crystal (PDLC) films can be created where droplets of a liquid crystal mixture are embedded in a polymer matrix. mdpi.com These films can be switched from an opaque, light-scattering state to a transparent state by applying an electric field. By designing the liquid crystal components to respond to other stimuli, such as temperature or the presence of a specific chemical, these materials could be used in applications like smart windows, tunable optical filters, and rewritable paper. The continued development of novel liquid crystalline materials based on the this compound scaffold is expected to lead to even more sophisticated and versatile sensor and responsive material technologies.

Q & A

Q. How to troubleshoot poor reproducibility in DSC thermograms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.